N-Decanoylsphingosine, also known as C10-ceramide, is a synthetic analog of naturally occurring ceramides. Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid. They are found in high concentrations within cell membranes, playing crucial roles in various cellular signaling pathways, including those involved in cell growth, differentiation, and apoptosis [].
N-Decanoylsphingosine, due to its shorter fatty acid chain compared to naturally abundant ceramides, can readily penetrate cell membranes, making it a valuable tool in biological research for studying ceramide-mediated signaling pathways [].
The unique properties of DMS have implications for its use in various fields, particularly in medical research and therapeutics. The ability of DMS to modulate EGFR autophosphorylation suggests potential applications in cancer therapy, as EGFR is a target for the treatment of various cancers. By influencing EGFR signaling, DMS could be used to modulate cell proliferation and survival in cancer cells1.
In the field of cardiovascular research, the inhibition of sphingosine kinase by DMS and the subsequent effects on platelet function point to potential uses in the prevention of thrombosis. Since platelet aggregation is a key step in the formation of blood clots, DMS could serve as a therapeutic agent to reduce the risk of clot-related conditions such as stroke and myocardial infarction2.
The mechanism of action of DMS has been studied in the context of epidermal growth factor receptor (EGFR) autophosphorylation and sphingosine kinase activity. In human epidermoid carcinoma A431 cells, DMS was found to enhance the autophosphorylation of EGFR, even in the absence of the growth factor itself. This suggests that DMS can mimic EGF-like activity and act as a stereospecific enhancer for EGFR kinase. The study demonstrated that DMS is a major catabolite resulting from ceramide breakdown and that it has a stronger effect on protein kinase C activity compared to other sphingolipid breakdown products1.
In human platelets, DMS has been shown to inhibit the formation of sphingosine 1-phosphate (Sph-1-P), a potent autocrine stimulator of platelets. DMS was more effective in inhibiting sphingosine kinase, the enzyme responsible for the conversion of sphingosine to Sph-1-P, than other known inhibitors. This inhibition of Sph-1-P formation led to a decrease in its mass and an increase in sphingosine mass within the platelets. Furthermore, DMS also inhibited the release of Sph-1-P from platelets and the platelet aggregation induced by the exogenous addition of Sph-1-P2.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6